D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

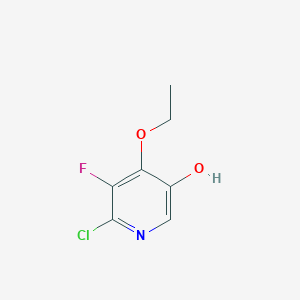

D-erythro-Hexopyranosid, Methyl-2,4-Dideoxy-3-O-(Phenylmethyl)-(9CI) ist eine komplexe organische Verbindung mit der Summenformel C14H20O4. Es ist ein Derivat des Hexopyranosids, das sich durch das Vorhandensein einer Phenylmethylgruppe und das Fehlen von Hydroxylgruppen an den Positionen 2 und 4 auszeichnet.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von D-erythro-Hexopyranosid, Methyl-2,4-Dideoxy-3-O-(Phenylmethyl)-(9CI) beinhaltet typischerweise den Schutz von Hydroxylgruppen, die selektive Deoxygenierung und die Einführung der Phenylmethylgruppe. Eine übliche Methode beinhaltet die Verwendung von Benzylchlorid als Reagenz zur Einführung der Phenylmethylgruppe unter basischen Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Natriumhydrid.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche synthetische Wege, aber in größerem Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden und oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie beinhalten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) typically involves the protection of hydroxyl groups, selective deoxygenation, and the introduction of the phenylmethyl group. One common method includes the use of benzyl chloride as a reagent to introduce the phenylmethyl group under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

D-erythro-Hexopyranosid, Methyl-2,4-Dideoxy-3-O-(Phenylmethyl)-(9CI) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Hydroxylgruppen einzuführen oder bestehende Gruppen in Carbonylfunktionalitäten umzuwandeln.

Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstofffunktionalitäten zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Die Phenylmethylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Aldehyden oder Ketonen führen, während Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

D-erythro-Hexopyranosid, Methyl-2,4-Dideoxy-3-O-(Phenylmethyl)-(9CI) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und anticancerogener Aktivitäten, untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Spezialchemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von D-erythro-Hexopyranosid, Methyl-2,4-Dideoxy-3-O-(Phenylmethyl)-(9CI) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Phenylmethylgruppe kann die Fähigkeit der Verbindung verbessern, mit hydrophoben Taschen in Proteinen oder Enzymen zu interagieren, wodurch deren Aktivität möglicherweise gehemmt wird. Die deoxygenierten Positionen können ebenfalls eine Rolle für die Bindungsaffinität und Spezifität der Verbindung spielen.

Wirkmechanismus

The mechanism of action of D-erythro-Hexopyranoside, methyl 2,4-dideoxy-3-O-(phenylmethyl)-(9CI) involves its interaction with specific molecular targets. The phenylmethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins or enzymes, potentially inhibiting their activity. The deoxygenated positions may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-3-O-Benzyl-2,4-Dideoxy-α-D-erythro-hexopyranosid

- Methyl-2,6-Dideoxy-3-C-Methyl-4-O-(3-Methylbutanoyl)-L-ribo-hexopyranosid

Einzigartigkeit

D-erythro-Hexopyranosid, Methyl-2,4-Dideoxy-3-O-(Phenylmethyl)-(9CI) ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Phenylmethylgruppe einzigartig. Diese strukturelle Einzigartigkeit kann zu unterschiedlichen chemischen Reaktivitäten und biologischen Aktivitäten im Vergleich zu anderen ähnlichen Verbindungen führen.

Eigenschaften

Molekularformel |

C14H20O4 |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

[(2S,4S)-6-methoxy-4-phenylmethoxyoxan-2-yl]methanol |

InChI |

InChI=1S/C14H20O4/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13-,14?/m0/s1 |

InChI-Schlüssel |

CMVZENQRCWNWQA-RFHHWMCGSA-N |

Isomerische SMILES |

COC1C[C@H](C[C@H](O1)CO)OCC2=CC=CC=C2 |

Kanonische SMILES |

COC1CC(CC(O1)CO)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)

![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)

![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)

![benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate](/img/structure/B11825493.png)

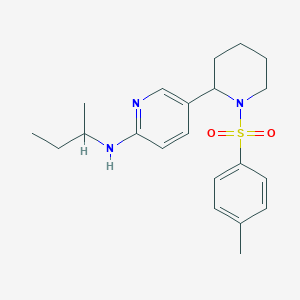

![1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)